2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
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Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-13-20(14-3-6-17-19(11-14)26-9-2-8-25-17)21(23)16-5-4-15(24-10-7-22)12-18(16)27-13/h3-6,11-12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMNLWSMUHSZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 348.37 g/mol. The structure includes a chromenone moiety and a benzo[dioxepin] derivative, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing both chromenone and benzo[dioxepin] structures exhibit various pharmacological properties including:
- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure enhances the antioxidant potential by scavenging free radicals.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substitution Patterns : Variations in the substitution on the chromenone and dioxepin rings can significantly affect binding affinity and biological activity.
- Functional Groups : The introduction of electron-donating or withdrawing groups alters the electronic properties and can enhance or reduce activity.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents plays a crucial role in receptor binding, impacting overall efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Antioxidant Activity Assessment :
A study measured the DPPH radical scavenging activity of various derivatives including those similar to this compound. Results indicated that compounds with hydroxyl substitutions exhibited significantly higher antioxidant capacities compared to their counterparts without these groups . -
Cytotoxicity Studies :
Research involving different cell lines demonstrated that certain derivatives led to cell cycle arrest and apoptosis in cancer cells. The effectiveness was linked to structural features such as the presence of specific functional groups that enhance interaction with cellular targets . -
Neuroprotective Effects :
In vivo studies showed that compounds similar to this compound provided neuroprotection in models of oxidative stress-induced neuronal damage .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can enhance radical scavenging activity through structural modifications that stabilize free radicals more effectively than their electron-withdrawing counterparts.
| Study | Findings |
|---|---|
| Antioxidant Capacity Assessment | Demonstrated enhanced radical scavenging activity in modified derivatives. |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through modulation of pro-inflammatory cytokines and cyclooxygenase (COX) enzymes. In vitro studies suggest that it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.
| Study | Findings |
|---|---|
| In Vitro Anti-inflammatory Study | Reduction of edema and inflammatory markers in murine models. |
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research indicates that it can induce apoptosis in cancer cell lines and inhibit cell proliferation through various mechanisms, including interaction with signaling pathways such as MAPK and PI3K/Akt.
| Study | Findings |
|---|---|
| Anticancer Activity Research | Induction of apoptosis in breast cancer cell lines via mitochondrial pathways. |
Antioxidant Study
A recent study investigated the antioxidant capacity of various Schiff base ligands, highlighting that structural characteristics significantly influence their efficacy. Compounds with more hydroxyl groups displayed enhanced radical scavenging activity.
Anti-inflammatory Research
In a controlled study, benzodioxepins were tested for their anti-inflammatory effects, showing significant reductions in inflammatory markers compared to control groups.
Anticancer Activity
Research focusing on chromenone derivatives revealed their potential to induce apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic development against malignancies.
Q & A
Q. What methodologies address discrepancies in chromatographic retention times during HPLC analysis?
- Methodological Answer :
- Column conditioning : Use C18 columns with identical lot numbers and mobile phase ratios (e.g., 70:30 acetonitrile/water).
- Spike-in experiments : Add known impurities to assess retention time shifts.
- Method transfer validation between UPLC and HPLC systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
